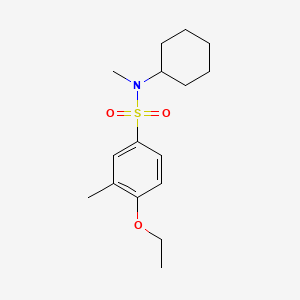
1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene is an organosilicon compound characterized by the presence of multiple chlorine atoms and a triethoxysilyl group. This compound is known for its unique chemical structure, which combines the properties of both silicon and chlorine, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are carried out under controlled temperatures to ensure the desired product formation .
Industrial Production Methods
In industrial settings, the production of 1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions include various chlorinated derivatives, reduced forms of the compound, and substituted products with different functional groups .
Scientific Research Applications
1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in bioconjugation and as a labeling agent for biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene involves its interaction with molecular targets through its reactive chlorine atoms and triethoxysilyl group. These interactions can lead to the formation of covalent bonds with target molecules, affecting their structure and function. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the compound’s electrophilic nature .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,7,7-Hexachloro-2-norbornene
- 1,2,3,4,7,7-Hexachloro-6-trimethoxysilyl-2-norbornene
- 1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-1-norbornene
Uniqueness
1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene stands out due to its specific combination of chlorine atoms and the triethoxysilyl group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust chemical properties and versatility .
Properties
CAS No. |
1805-83-0 |
|---|---|
Molecular Formula |
C13H18Cl6O3Si |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







